Ethyl (3,4,5-trifluorobenzoyl)acetate

Description

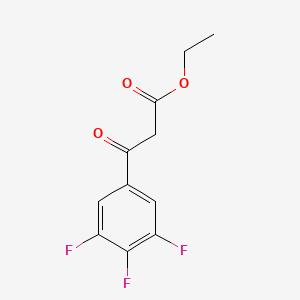

Ethyl (3,4,5-trifluorobenzoyl)acetate is a fluorinated ester derivative characterized by a benzoyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring, coupled with an ethyl acetoacetate moiety. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability and modulate electronic properties for applications in drug design and organic synthesis .

For instance, Ethyl 4,4,4-trifluoroacetoacetate (CAS 407-25-0), a related trifluorinated ester, has a boiling point of 39–40°C and a density of 1.503 g/cm³ . This compound is presumed to exhibit higher molecular weight and boiling point due to the aromatic benzoyl group compared to aliphatic trifluoroacetoacetates.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDANDASTDTXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Malonate Intermediate

- Raw Materials: Diethyl malonate and absolute ethanol.

- Base: Potassium hydroxide (KOH).

- Conditions: Diethyl malonate is dissolved in absolute ethanol and reacted with KOH at 20–25 °C for approximately 12 hours to generate potassium monoethyl malonate.

- Isolation: The potassium salt is precipitated by cooling, filtered, and washed with ether, yielding a white solid suitable for the next step without further purification.

Acylation with 3,4,5-Trifluorobenzoyl Chloride

- Reagents: 3,4,5-trifluorobenzoyl chloride (or analogous trifluorobenzoyl chloride), potassium monoethyl malonate, magnesium chloride (MgCl₂), and an organic base such as triethylamine or pyridine.

- Solvent: Ethyl acetate or methylene dichloride, typically used in amounts 6–10 times the mass of potassium monoethyl malonate (preferably 8 times).

- Conditions: The reaction mixture is cooled to 0 °C during reagent addition, then allowed to warm to room temperature (20–25 °C) and stirred for 10–15 hours.

- Workup: The reaction mixture is washed with dilute hydrochloric acid and water to remove inorganic salts and organic bases, dried over anhydrous magnesium sulfate, and solvents removed under reduced pressure.

- Isolation: The crude product is dissolved in petroleum ether, cooled, and the product crystallized and filtered to yield this compound as a white solid.

Reaction Scheme and Stoichiometry

| Step | Reagents & Conditions | Molar Ratios (approximate) | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Diethyl malonate + KOH in absolute ethanol | Diethyl malonate : KOH = 1 : 1 | 20–25 °C | 12 h | ~95% (theoretical) | Not purified |

| 2 | 3,4,5-trifluorobenzoyl chloride + potassium monoethyl malonate + MgCl₂ + triethylamine in ethyl acetate | Trifluorobenzoyl chloride : potassium malonate : base : MgCl₂ = 1 : 1.2–1.4 : 2.5–3.5 : 1.3–1.68 | 0 °C (addition), then 20–25 °C | 10–15 h | 78–95% (reported for similar compounds) | >98.5% (reported for similar compounds) |

Note: Exact yields and purities for the 3,4,5-trifluoro derivative are expected to be comparable to those reported for the 2,3,4,5-tetrafluoro analogue, as the synthetic methodology is closely related.

Analysis of Preparation Methods

-

- The use of potassium monoethyl malonate allows for milder reaction conditions compared to traditional magnesium-mediated Grignard-type syntheses.

- The reaction proceeds efficiently at near ambient temperatures, reducing energy consumption.

- The presence of magnesium chloride and organic bases facilitates the acylation step, improving yields and selectivity.

- The method tolerates moisture better than classical anhydrous Grignard reactions, enhancing operational safety and convenience.

-

- The synthesis of trifluorobenzoyl chloride precursors requires careful handling due to their reactivity.

- Control of reaction temperature and stoichiometry is critical to avoid side reactions and maximize yield.

-

- Crystallization from petroleum ether after solvent removal provides a high-purity product, typically exceeding 98.5% purity.

Comparative Data Table (Adapted from Related Fluorobenzoylacetates)

*Estimated based on structural and procedural similarity.

Research Findings and Industrial Relevance

- The preparation method involving potassium monoethyl malonate and trifluorobenzoyl chloride derivatives represents a modern synthetic approach that balances efficiency, safety, and environmental considerations.

- This method avoids the use of highly reactive magnesium powder and harsh anhydrous conditions required in older Grignard-type syntheses, reducing hazards and improving scalability.

- The high purity and yield achievable by this method make it suitable for pharmaceutical intermediate production, where stringent quality standards are mandatory.

- Patent literature confirms the industrial viability of analogous fluorinated benzoylacetates prepared by this approach, underscoring its applicability to the 3,4,5-trifluoro derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4,5-trifluorobenzoyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoyl acetates.

Reduction: Ethyl (3,4,5-trifluorobenzyl)acetate.

Oxidation: 3,4,5-Trifluorobenzoic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl (3,4,5-trifluorobenzoyl)acetate has several notable applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated groups that enhance biological activity.

- Reactivity Studies : The compound undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can modulate the activity of enzymes such as P-glycoprotein (P-gp), which is involved in drug resistance mechanisms in cancer cells. For instance, at a concentration of 2.5 µM, it demonstrated a 23% inhibition of P-gp activity.

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 2.5 | 23% |

- Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial properties against resistant bacterial strains like Klebsiella pneumoniae and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values indicate strong activity when combined with efflux pump inhibitors.

Medicine

- Pharmaceutical Intermediate : It is used as a precursor in synthesizing pharmaceutical compounds with potential anti-inflammatory and anticancer properties. The trifluoromethyl groups enhance its lipophilicity, aiding in drug formulation and delivery.

| Bacterial Strain | MIC (µg/mL) | Effect of EPI |

|---|---|---|

| Klebsiella pneumoniae | 8 | Potentiation by PAβN |

| Pseudomonas aeruginosa | 16 | Potentiation by PAβN |

| Escherichia coli | 4 | Potentiation by PAβN |

Drug Resistance Modulation

A study published in Nature demonstrated that this compound could significantly enhance dye accumulation within drug-resistant E. coli, indicating its potential to inhibit efflux pumps like AcrB. This effect was observed when the compound was used alongside common antibiotics.

In Vivo Efficacy

Preliminary studies in murine models revealed that this compound could significantly reduce bacterial load in infected tissues when administered at appropriate dosages. These findings suggest its potential for development as an antibacterial agent against resistant strains.

Mechanism of Action

The mechanism of action of ethyl (3,4,5-trifluorobenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Electron Effects : The 3,4,5-trifluoro substitution on the benzoyl ring (target compound) imparts strong electron-withdrawing effects, enhancing electrophilicity and stability compared to methoxy-substituted analogs (e.g., Ethyl (3,4,5-trimethoxybenzoyl)acetate) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluorobenzoyl group increases molecular weight and hydrophobicity (higher LogP) compared to aliphatic trifluoroacetoacetates.

- Methoxy-substituted analogs (e.g., Ethyl (3,4,5-trimethoxybenzoyl)acetate) exhibit lower LogP values due to reduced electronegativity and increased hydrogen-bonding capacity .

Reactivity Differences :

- The trifluorobenzoyl group enhances electrophilicity at the ketone position, facilitating nucleophilic additions (e.g., in Knoevenagel condensations) compared to methoxy-substituted derivatives .

Key Observations :

- Fluorinated imidazole derivatives (e.g., compound E in ) exhibit potent antiproliferative activity (IC₅₀ < 1.5 μM), suggesting that fluorination at strategic positions enhances bioactivity .

- Methoxy-substituted analogs show reduced potency, likely due to decreased membrane permeability and metabolic stability .

Commercial Availability and Stability

- Ethyl 2,3,4,5-tetrafluorobenzoyl acetate remains available from suppliers like TCI Chemicals, priced at ~$6,600/25g, reflecting higher demand for tetrafluorinated analogs in drug discovery .

Biological Activity

Ethyl (3,4,5-trifluorobenzoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H7F3O3

- Molecular Weight : 232.16 g/mol

- CAS Number : 732251-58-0

Biological Activity Overview

This compound has been studied for its effects on various biological systems, particularly in the context of drug resistance and efflux pump inhibition.

1. Drug Resistance Modulation

Research indicates that compounds containing the 3,4,5-trifluorobenzoyl moiety can influence the activity of P-glycoprotein (P-gp), an important efflux pump associated with multidrug resistance in cancer cells.

- Mechanism of Action : this compound has been shown to stimulate ATPase activity in P-gp, suggesting it may act as a substrate or inhibitor depending on concentration. This modulation can potentially reverse drug resistance in cancer therapies .

2. Inhibition Studies

In a study evaluating various compounds for their effects on P-gp activity, this compound demonstrated significant inhibition at specific concentrations:

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 2.5 | 23% |

This inhibition suggests that the compound can interfere with the efflux function of P-gp, enhancing the efficacy of co-administered chemotherapeutic agents .

Study on Efflux Pump Inhibition

A study published in Nature investigated the effects of various fluorinated benzoyl derivatives on drug-resistant Escherichia coli. The results indicated that this compound significantly increased dye accumulation within bacterial cells while reducing efflux rates:

- Dye Accumulation Assay : The addition of this compound resulted in a marked increase in intracellular dye levels.

- Efflux Rate Reduction : The compound effectively inhibited the AcrB efflux pump in E. coli, leading to enhanced antibiotic activity against resistant strains .

Synergistic Effects with Antibiotics

Another significant finding was the synergistic effect of this compound when combined with common antibiotics. When tested alongside erythromycin:

Q & A

Q. Optimization Tips :

- Ensure strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Use a 10% molar excess of ethyl acetoacetate to drive the reaction to completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (benzoyl C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 282.1 (C₁₂H₁₀F₃O₃) with fragmentation peaks at m/z 237 (loss of COOEt) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

Basic: How does solvent polarity influence the solubility and reactivity of this compound?

Answer:

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate (ε = 6.02) or dichloromethane (ε = 8.93). It is sparingly soluble in water (<0.1 g/L) due to hydrophobic fluorine substituents .

- Reactivity : In polar solvents, the keto-enol tautomer equilibrium shifts toward the enol form, enhancing nucleophilic reactivity. Use DMF for SN2 reactions or THF for Grignard additions .

Advanced: How do competing side reactions (e.g., ester hydrolysis or decarboxylation) impact synthetic yields, and how can they be suppressed?

Answer:

- Ester Hydrolysis :

- Decarboxylation :

- Cause : Heating above 80°C induces β-ketoacid decomposition.

- Mitigation : Conduct reactions under nitrogen and avoid prolonged heating .

Validation : Monitor by TLC or HPLC; quantify residual starting material and byproducts .

Advanced: What mechanistic insights explain the electron-withdrawing effects of fluorine substituents on reaction kinetics?

Answer:

The 3,4,5-trifluoro groups:

- Enhance Electrophilicity : Fluorine’s -I effect increases the electrophilicity of the benzoyl carbonyl, accelerating nucleophilic acyl substitutions (e.g., amidation) .

- Steric Effects : Ortho-fluorine substituents hinder planar transition states, slowing some reactions (e.g., Diels-Alder) .

Experimental Support : Compare reaction rates with non-fluorinated analogs (e.g., ethyl benzoylacetate) using kinetic studies .

Advanced: How can computational methods (e.g., DFT) predict the stability and tautomeric behavior of this compound?

Answer:

- Tautomer Prediction : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the keto-enol equilibrium. Fluorine substituents stabilize the enolate via resonance and inductive effects .

- Thermodynamic Stability : Compute Gibbs free energy (ΔG) for tautomers; lower ΔG favors the enol form in polar solvents .

Validation : Compare computational results with experimental NMR data (integration of keto/enol peaks) .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Answer:

- Heat Management : Exothermic enolate formation requires jacketed reactors with cooling to ≤10°C .

- Purification at Scale : Replace column chromatography with fractional distillation (bp ~150–160°C at reduced pressure) or continuous crystallization .

Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.